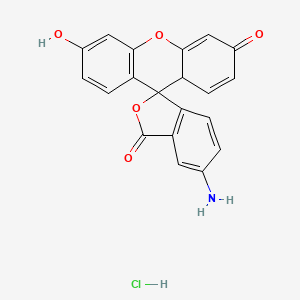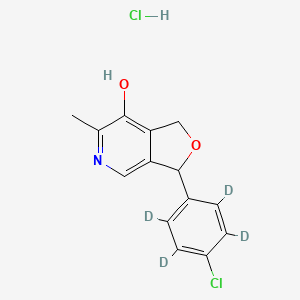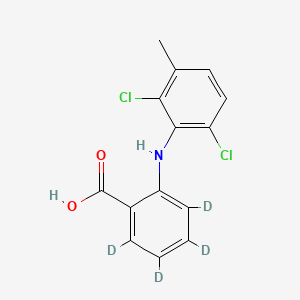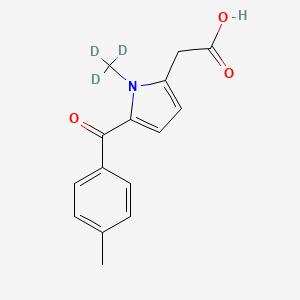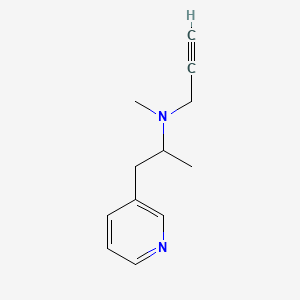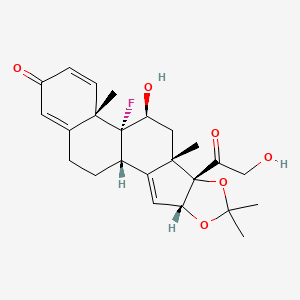
delta14-Triamcinolone acetonide
説明
Delta14-Triamcinolone acetonide is a molecule that contains a total of 60 atoms, including 29 Hydrogen atoms, 24 Carbon atoms, 6 Oxygen atoms, and 1 Fluorine atom . It also contains a total of 64 bonds, including 35 non-H bonds, 5 multiple bonds, 2 rotatable bonds, 5 double bonds, and various ring structures .
Synthesis Analysis
The synthesis of delta14-Triamcinolone acetonide involves various analytical methods such as High-Performance Liquid Chromatography (HPLC) and spectrofluorimetric methods . A study reported the development of a simple, rapid, precise, and accurate high-performance chromatography method for simultaneous estimation of Nystatin and Triamcinolone acetonide in a synthetic mixture .
Molecular Structure Analysis
The molecular structure of delta14-Triamcinolone acetonide is complex, with multiple ring structures, including two five-membered rings, three six-membered rings, one eight-membered ring, one nine-membered ring, two ten-membered rings, and one twelve-membered ring . A high-resolution crystal structure of the glucocorticoid receptor in complex with triamcinolone acetonide has been reported .
Chemical Reactions Analysis
Triamcinolone acetonide is a synthetic glucocorticosteroid with immunosuppressive and anti-inflammatory properties. It binds to a specific cytosolic glucocorticoid receptor and then interacts with the glucocorticoid receptor response element on DNA, modifying gene expression . Pharmacokinetic studies have shown that the biological effect of triamcinolone acetonide is equivalent to that of triamcinolone hexacetonide if used at double the dosage .
Physical And Chemical Properties Analysis
In the formulation design and development of triamcinolone acetonide, different inactive substances have been used at different stages in different proportions during the manufacturing procedure . Excellent physical and chemical properties like physical appearance, pH, specific gravity, viscosity, re-suspendability, sedimentation volume have been accomplished to meet the requirements of the eye treatment products .
科学的研究の応用
-
Retinal Diseases
- Field : Ophthalmology
- Application : Triamcinolone acetonide (TA) is frequently used as an intraocular synthetic corticosteroid. It’s used in the treatment of various posterior segment diseases including age-related macular degeneration, diabetic macular edema, retinal vein occlusions, uveitis, and cystoid macular edema .
- Method : TA is delivered using nanoparticle-based systems as an alternative to intravitreal injections. Topical liposomes have been the most promising delivery system .
- Results : The use of TA has shown promising results in treating posterior segment diseases using diverse delivery platforms .
-
New Dosage Formulation
- Field : Pharmaceutical Sciences
- Application : The research work aims to develop a new drug product formulation (Ophthalmic Suspension) of TA which belongs to the therapeutic class of steroids drugs (Corticosteroid) .
- Method : In the formulation design and development, different inactive ingredients like polysorbate, PEG-12 glyceryl dimyristate, ethyl alcohol, citric acid, sodium citrate, BKC, and water for injection have been used at different stages in different proportions during the manufacturing procedure .
- Results : Excellent physical and chemical properties like physical appearance, pH, specific gravity, viscosity, re-suspendability, sedimentation volume is accomplished to meet the requirements of the eye treatment products .
-
Light-Induced Retinal Degeneration
-
Improved Topical Ocular Delivery
- Field : Nanotechnology and Ophthalmology
- Application : Triamcinolone acetonide (TA) is used in the treatment of posterior ocular diseases, such as inflammation, posterior uveitis, and diabetic macular edema. The research aimed to prepare TA-loaded solid lipid nanoparticles (TA-SLNs) and in situ gel (TA-SLN-IG) formulations for delivery into the deeper ocular tissues through the topical route .
- Method : TA-SLNs were prepared by hot homogenization and ultrasonication method using glyceryl monostearate and Compritol ® 888ATO as solid lipids and Tween ® 80 and Pluronic ® F-68 as surfactants. TA-SLNs were optimized and converted to TA-SLN-IG by the inclusion of gellan gum and evaluated for their rheological properties .
- Results : The transcorneal permeability of TA-SLN and TA-SLN-IG was 10.2 and 9.3-folds higher compared to TA-C. TA-SLN-IG showed maximum tear concentration at 2 h, indicating an improved pre-corneal residence time, as well as higher concentrations in aqueous humor, vitreous humor and cornea at 6 h, suggesting sustained delivery of the drug into the anterior and posterior segment ocular tissues, when compared to TA-SLN and TA-C .
-
Advanced Nano-Drug Delivery Systems
- Field : Nanotechnology and Ophthalmology
- Application : Using nanoparticle-based TA delivery systems has been proposed as an alternative to intravitreal injections in the treatment of posterior segment diseases .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
-
Ocular Corticosteroid Therapy
- Field : Pharmaceutical Sciences
- Application : The aim of this work was to obtain triamcinolone acetonide nanocrystals (TA-NC) to improve ocular corticosteroid therapy .
- Method : Self-dispersible TA-NC were prepared by the bead milling technique followed by spray-drying .
- Results : The specific results or outcomes obtained were not detailed in the source .
-
In Situ Gel of Triamcinolone Acetonide-Loaded Solid Lipid Nanoparticles
- Field : Nanotechnology and Ophthalmology
- Application : The objective of this investigation was to prepare TA-loaded solid lipid nanoparticles (TA-SLNs) and in situ gel (TA-SLN-IG) formulations for delivery into the deeper ocular tissues through the topical route .
- Method : TA-SLNs were prepared by hot homogenization and ultrasonication method using glyceryl monostearate and Compritol ® 888ATO as solid lipids and Tween ® 80 and Pluronic ® F-68 as surfactants .
- Results : The transcorneal permeability of TA-SLN and TA-SLN-IG was 10.2 and 9.3-folds higher compared to TA-C .
-
Evolution of Triamcinolone Acetonide Therapeutic Use in Retinal Diseases
- Field : Nanotechnology and Ophthalmology
- Application : Using nanoparticle-based TA delivery systems has been proposed as an alternative to intravitreal injections in the treatment of posterior segment diseases .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
-
Development of Triamcinolone Acetonide Nanocrystals for Ocular Administration
- Field : Pharmaceutical Sciences
- Application : The aim of this work was to obtain triamcinolone acetonide nanocrystals (TA-NC) to improve ocular corticosteroid therapy .
- Method : Self-dispersible TA-NC were prepared by the bead milling technique followed by spray-drying .
- Results : The specific results or outcomes obtained were not detailed in the source .
Safety And Hazards
Triamcinolone acetonide is suspected of causing cancer. Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, and getting medical attention/advice if exposed or concerned .
将来の方向性
Triamcinolone acetonide is the most frequently used intraocular synthetic corticosteroid. Using nanoparticle-based triamcinolone acetonide delivery systems has been proposed as an alternative to intravitreal injections in the treatment of posterior segment diseases . A controlled clinical study on the efficacy and safety of periocular triamcinolone acetonide injection for treating ocular myasthenia gravis has been reported .
特性
IUPAC Name |
(1S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2,14,17-trien-16-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h7-10,15,17,19,26,28H,5-6,11-12H2,1-4H3/t15-,17-,19+,21-,22-,23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIASJPXEBODFKN-VZFRDGCYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C=C3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H](C1=C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)CCC5=CC(=O)C=C[C@@]53C)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10155055 | |
| Record name | delta14-Triamcinolone acetonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10155055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
delta14-Triamcinolone acetonide | |
CAS RN |
1260149-96-9 | |
| Record name | delta14-Triamcinolone acetonide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260149969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | delta14-Triamcinolone acetonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10155055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .DELTA.14-TRIAMCINOLONE ACETONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/779SU8O2KR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



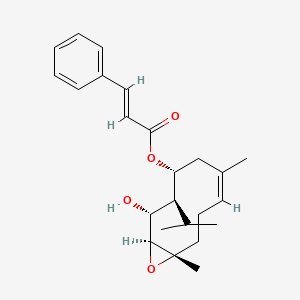
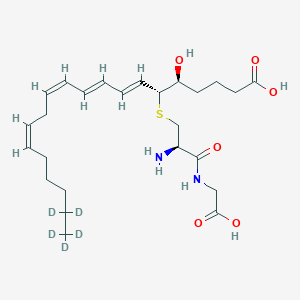
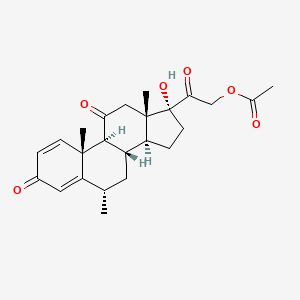
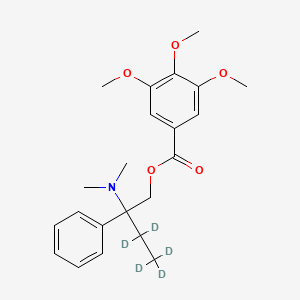
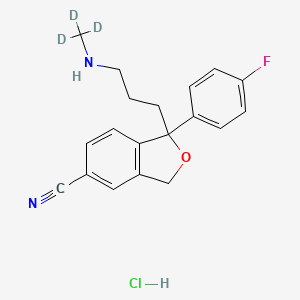
![4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butane-1-ol](/img/structure/B564351.png)
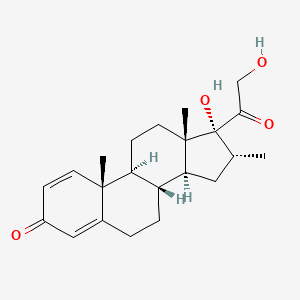

![4-[N-(Methyl-d3)amino]-4-(3-pyridyl)butane-1-ol](/img/structure/B564360.png)
